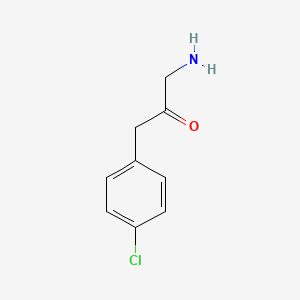
4-Chloro-6-((methylamino)methyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-((methylamino)methyl)picolinonitrile is a chemical compound with the molecular formula C8H8ClN3 It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a methylamino group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((methylamino)methyl)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropicolinonitrile.
Methylation: The 4-chloropicolinonitrile undergoes a methylation reaction using methylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions: The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-((methylamino)methyl)picolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
4-Chloro-6-((methylamino)methyl)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-((methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of a picolinonitrile.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring with similar functional groups.
Uniqueness
4-Chloro-6-((methylamino)methyl)picolinonitrile is unique due to its specific substitution pattern on the picolinonitrile ring, which imparts distinct chemical and biological properties. Its combination of chloro, methylamino, and nitrile groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-chloro-6-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3 |
Clé InChI |
SZGGWMVTROLOKG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC(=CC(=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)



![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)



